1-Bromo-2-(bromomethyl)heptane
Description
Significance of Branched Alkyl Halides as Versatile Synthetic Intermediates
Branched alkyl halides are particularly important in organic synthesis as they allow for the construction of complex, non-linear molecular frameworks. nih.gov They are key precursors in a multitude of reactions, including nucleophilic substitutions and eliminations, which are foundational for creating a wide array of organic compounds. ijrpr.comnumberanalytics.com The regioselectivity and stereochemistry of reactions involving branched alkyl halides are critical areas of study, enabling the precise assembly of target molecules. ijrpr.com Their ability to form a diverse range of products makes them indispensable in fields such as pharmaceuticals and materials science. vedantu.comnumberanalytics.com
Overview of Dihaloalkanes in Modern Chemical Research
Dihaloalkanes, which contain two halogen atoms, are classified based on the relative positions of the halogens. Geminal dihalides have both halogens on the same carbon atom, while vicinal dihalides have them on adjacent carbons. ncert.nic.inrsc.org This structural feature makes them highly reactive and useful in a variety of transformations. For instance, vicinal dihaloalkanes can undergo dehydrohalogenation to form alkenes and alkynes, which are important feedstocks in the chemical industry. wikipedia.orglibretexts.orglibretexts.org They are also used in the synthesis of cyclic compounds and as precursors to organometallic reagents. tandfonline.comresearchgate.net
Historical Context of Structural Analogues of 1-Bromo-2-(bromomethyl)heptane in Synthetic Pathways
The systematic synthesis of halogenated alkanes began in the 19th century, in conjunction with the development of modern organic chemistry. wikipedia.org Methods for the selective formation of carbon-halogen bonds, such as the addition of halogens to alkenes and the conversion of alcohols, became well-established. wikipedia.org Structural analogues of this compound, like other 1,2-dibromoalkanes, have a long history of use in synthetic chemistry. For example, the addition of bromine to an alkene to produce a vicinal dibromide is a classic reaction used to detect the presence of a double bond. ncert.nic.in These dibromides have been historically used as intermediates for the synthesis of alkynes through double dehydrohalogenation. wikipedia.org
Research Gaps and Emerging Opportunities for this compound Studies
While general principles of dihaloalkane reactivity are well-understood, specific research on this compound is limited. This presents a significant research gap and an opportunity for further investigation. Key areas for future research include the development of efficient and stereoselective synthetic routes to this compound. A deeper understanding of its reactivity in various transformations, such as nucleophilic substitution and elimination reactions, could unveil novel synthetic applications. Furthermore, its potential use as a precursor for biologically active molecules or new materials remains largely unexplored.
Scope and Objectives of Academic Investigations on this compound
Future academic investigations into this compound should aim to:
Develop and optimize synthetic methods: Establishing reliable and high-yielding procedures for the preparation of this compound is a primary objective.
Characterize its physicochemical properties: A thorough analysis of its spectral and physical properties is necessary for its identification and for predicting its behavior in reactions.
Explore its reactivity profile: A systematic study of its reactions with various nucleophiles and bases would elucidate its synthetic potential. This includes investigating the regioselectivity and stereoselectivity of these reactions.
Investigate its applications in synthesis: A key goal is to utilize this compound as a building block for the synthesis of novel and potentially useful organic molecules. ijrpr.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c1-2-3-4-5-8(6-9)7-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMIDMREHPTNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515460 | |
| Record name | 1-Bromo-2-(bromomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89074-70-4 | |
| Record name | 1-Bromo-2-(bromomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Studies of 1 Bromo 2 Bromomethyl Heptane
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
1-Bromo-2-(bromomethyl)heptane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by a nucleophile. These reactions are fundamental in organic synthesis for introducing new functional groups. The mechanism, whether SN1 or SN2, is influenced by the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group.
The structure of this compound presents two distinct sites for nucleophilic attack: a primary carbon (C1) and a secondary carbon (C2). This leads to questions of regioselectivity. Generally, SN2 reactions are favored at less sterically hindered carbons. Therefore, nucleophilic attack is more likely to occur at the primary bromine center.
Stereoselectivity is a key consideration in these reactions. For instance, in the glycosylation of molecules with similar structural motifs, the stereochemical outcome is controlled by the formation of a defined reactive intermediate. rsc.orgru.nl While specific stereoselective studies on this compound are not widely available, the principles of SN2 reactions, which proceed with inversion of stereochemistry, would apply if the secondary carbon were chiral and attacked by a nucleophile.
The kinetics of nucleophilic substitution reactions involving alkyl halides are well-established. For an SN2 reaction, the rate is second order, depending on the concentration of both the alkyl halide and the nucleophile. libretexts.org The rate of reaction is also influenced by the nature of the leaving group, with bromide being a good leaving group. iitk.ac.in
Thermodynamic data for the substitution reactions of this compound are not extensively documented in readily available literature. However, general principles suggest that the formation of a stronger bond to the incoming nucleophile than the carbon-bromine bond would favor the products.
Elimination Reactions (E1 and E2 Pathways)
In the presence of a base, this compound can undergo elimination reactions to form unsaturated heptane (B126788) derivatives. The mechanism can be either E1 (unimolecular) or E2 (bimolecular), depending on the reaction conditions.
Treatment of this compound with a strong base can lead to the formation of various heptene (B3026448) isomers. The specific products will depend on which proton is abstracted by the base and which bromine atom acts as the leaving group. The Zaitsev rule generally predicts that the more substituted alkene will be the major product in elimination reactions. libretexts.org
| Reactant | Base | Potential Products |
|---|---|---|
| This compound | Strong Base (e.g., KOtBu) | 2-Bromomethyl-1-heptene |
| (E/Z)-1-Bromo-2-methyleneheptane |
This table is illustrative and based on general principles of elimination reactions.
A common feature in the reactivity of alkyl halides is the competition between substitution and elimination reactions. libretexts.org For this compound, this competition is influenced by several factors:
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination, while strong, unhindered nucleophiles favor substitution.
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
Solvent: Polar aprotic solvents can favor SN2 reactions. iitk.ac.in
Kinetic studies on similar systems have shown that the ratio of substitution to elimination products can be quantified under different conditions.
Organometallic Reactions Utilizing this compound
Alkyl halides like this compound are valuable precursors in organometallic chemistry. They can react with metals to form organometallic reagents, which are highly useful in carbon-carbon bond formation.
One of the most common applications is the formation of Grignard reagents by reacting the alkyl halide with magnesium metal. smolecule.com The resulting organomagnesium compound would be a versatile intermediate for further synthetic transformations.
Grignard Reagent Formation and Subsequent Alkylation
The formation of a Grignard reagent from an alkyl halide involves the reaction of the halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org In the case of this compound, the presence of two C-Br bonds offers the potential for the formation of a di-Grignard reagent. The general reaction for Grignard reagent formation is as follows:
R-X + Mg → R-Mg-X (where X is a halogen)
For this compound, the formation of a di-Grignard reagent would proceed as:
BrCH₂-CH(CH₂Br)-C₅H₁₁ + 2 Mg → [XMg]CH₂-CH(CH₂[MgX])-C₅H₁₁
The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic. wikipedia.orglibretexts.org These Grignard reagents are powerful nucleophiles and strong bases that readily react with a variety of electrophiles. masterorganicchemistry.com A common application of Grignard reagents is their reaction with carbonyl compounds, such as aldehydes and ketones, to form alcohols. masterorganicchemistry.com For instance, the di-Grignard reagent of this compound could undergo alkylation with a ketone like acetone. This would result in a di-alkylation reaction, forming a diol after acidic workup.
Grignard reagents can also be used in alkylation reactions with other alkyl halides, although this is less common due to potential side reactions. A more effective approach for such carbon-carbon bond formation is the use of organocuprates (Gilman reagents), which can be prepared from Grignard reagents.
Table 1: Hypothetical Alkylation Reactions of the Di-Grignard Reagent of this compound
| Electrophile | Alkylation Product (after workup) |
| Acetone (2 equiv.) | 2,3-bis(2-hydroxy-2-methylpropyl)nonane |
| Formaldehyde (2 equiv.) | 2,3-bis(hydroxymethyl)nonane |
| Ethyl acetate (B1210297) (2 equiv.) | 2,3-bis(1-hydroxy-1-methylethyl)nonane |
This table presents hypothetical products based on the known reactivity of Grignard reagents with various electrophiles.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Ni-catalyzed)
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the coupling of alkyl halides with various partners. chemrxiv.orgresearchgate.netoup.com
For this compound, a nickel-catalyzed cross-coupling reaction with a Grignard reagent, such as phenylmagnesium bromide, could lead to the formation of di-arylated products. The general catalytic cycle for a nickel-catalyzed cross-coupling reaction involves oxidative addition of the alkyl halide to a Ni(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst.
A potential reaction scheme is as follows:
BrCH₂-CH(CH₂Br)-C₅H₁₁ + 2 PhMgBr --(Ni catalyst)--> Ph-CH₂-CH(CH₂-Ph)-C₅H₁₁ + 2 MgBr₂
The choice of nickel catalyst and ligands is crucial for the success of these reactions, influencing reaction rates, yields, and selectivity. Common nickel catalysts include NiCl₂(dppp) and NiCl₂(dppe), where dppp (B1165662) and dppe are phosphine (B1218219) ligands. The presence of additives, such as 1,3-butadienes, has been shown to have a remarkable effect on the efficiency of nickel-catalyzed cross-coupling of alkyl halides with Grignard reagents. researchgate.net
Table 2: Potential Products of Ni-Catalyzed Cross-Coupling of this compound
| Coupling Partner | Catalyst System | Potential Product |
| Phenylmagnesium bromide | NiCl₂(dppp) | 1,2-dibenzylheptane |
| Vinylmagnesium bromide | NiCl₂(dppe) | 3-pentyl-1,5-hexadiene |
| Methylmagnesium chloride | Ni(acac)₂ / 1,3-butadiene | 2-methyl-3-propylheptane |
This table illustrates potential cross-coupling products based on established nickel-catalyzed methodologies with similar substrates.
Radical Reactions and Reductive Dehalogenation Pathways
The carbon-bromine bonds in this compound are susceptible to cleavage under reductive conditions, leading to the formation of radical intermediates. These radicals can then undergo various transformations, providing pathways for dehalogenation and the formation of new chemical bonds.
Formation of Alkyl Radicals and Their Interception
The reductive dehalogenation of vicinal dibromides, such as this compound, can be initiated by single electron transfer (SET) from a reducing agent, such as a zerovalent metal (e.g., zinc or iron) or a one-electron reductant like Cr(II). acs.orgnih.govdtic.mil The initial electron transfer leads to the cleavage of one C-Br bond, forming a bromide anion and a β-bromoalkyl radical.
BrCH₂-CH(CH₂Br)-C₅H₁₁ + e⁻ → BrCH₂-CH(CH₂•)-C₅H₁₁ + Br⁻
This resulting alkyl radical is a reactive intermediate that can be "intercepted" in several ways. In the absence of other trapping agents, it can be further reduced to an anion, which then eliminates the second bromide to form an alkene. Alternatively, the radical can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to a monobrominated alkane. Radical-radical coupling or reaction with other species in the reaction mixture are also possible pathways. acs.orgnih.govresearchgate.net
The interception of these radical intermediates is a key step in many synthetic methodologies. For example, in the presence of a suitable radical acceptor, such as an activated alkene, the initially formed radical can add to the double bond, initiating a cascade of reactions.
Concerted vs. Stepwise Electron Transfer Mechanisms
The reductive elimination of the two bromine atoms from a vicinal dibromide to form an alkene can proceed through either a concerted or a stepwise mechanism, and distinguishing between these pathways is a subject of detailed mechanistic studies. acs.orgnih.govdtic.mildtic.mil
In a concerted mechanism , the transfer of two electrons occurs simultaneously, or nearly so, with the departure of both bromide ions. This pathway is often favored with two-electron reductants like iodide ion and typically proceeds with a specific stereochemistry (anti-elimination). acs.orgnih.gov
In a stepwise mechanism , the two electron transfers are discrete events. The first electron transfer generates a β-bromoalkyl radical intermediate, as described above. This radical intermediate has a finite lifetime during which bond rotation can occur. The second electron transfer then leads to the formation of a carbanion, which subsequently eliminates the second bromide to form the alkene. The stereochemical outcome of a stepwise reaction can be less specific due to the potential for rotation around the C-C bond in the radical intermediate. acs.orgnih.gov
Studies on the reductive dehalogenation of vicinal dibromide stereoisomers with zerovalent metals like iron and zinc have shown that the product distribution often mimics that of a two-electron reductant, suggesting a highly stereospecific process. acs.orgnih.gov This has been interpreted as either a concerted two-electron transfer or two very rapid single-electron transfers where the intermediate radical has a very short lifetime. acs.orgnih.govdtic.mil
Table 3: Mechanistic Aspects of Reductive Dehalogenation of Vicinal Dibromides
| Reductant | Proposed Mechanism | Key Intermediate | Stereochemical Outcome |
| Iodide (I⁻) | Concerted (E2-like) | - | Anti-elimination |
| Cr(II) | Stepwise (SET) | β-bromoalkyl radical | Loss of stereospecificity |
| Zerovalent Metals (Fe, Zn) | Concerted or rapid stepwise SET | (Surface-bound) radical | High stereospecificity |
This table summarizes the general mechanistic pathways observed for the reductive dehalogenation of vicinal dibromides with different types of reductants. acs.orgnih.govdtic.mil
Applications of 1 Bromo 2 Bromomethyl Heptane As a Synthetic Building Block Synthon
Construction of Complex Carbon Skeletons
The presence of two electrophilic centers in 1-Bromo-2-(bromomethyl)heptane makes it an ideal precursor for the formation of new carbon-carbon bonds, enabling the assembly of elaborate and sterically hindered carbon frameworks.
Ring-Forming Reactions (e.g., cyclization, annulation)
The two bromine atoms in this compound can react with a single dinucleophile or a reagent with two nucleophilic centers to form a new ring. This process, known as cyclization, is a powerful tool for creating cyclic compounds. The reaction with malonic esters, for example, can lead to the formation of substituted cyclopropane (B1198618) derivatives, which are valuable intermediates in organic synthesis.
Annulation reactions, which involve the formation of a new ring onto an existing one, can also be achieved using this synthon. By reacting this compound with a cyclic nucleophile, a fused or spirocyclic system can be generated. The specific outcome of these reactions is often dependent on the reaction conditions, such as the choice of base and solvent.
| Reagent | Product Type | Reaction Conditions |
| Diethyl malonate | Substituted cyclopropane | Sodium ethoxide, ethanol |
| 1,3-Cyclohexanedione | Fused bicyclic system | Potassium carbonate, DMF |
| Cyclopentadienyl anion | Spirocyclic compound | Sodium hydride, THF |
Assembly of Branched and Polycyclic Hydrocarbon Systems
This compound is a valuable precursor for creating highly branched and complex polycyclic hydrocarbon systems. caltech.eduresearchgate.netnih.gov The sequential or simultaneous reaction of the two bromomethyl groups with various carbon nucleophiles allows for the introduction of multiple alkyl or aryl groups, leading to a high degree of branching. For instance, reaction with organocuprates can selectively replace the bromine atoms with alkyl or aryl fragments.
Furthermore, this synthon can be employed in cascade reactions to build polycyclic structures from acyclic precursors. caltech.eduacs.org These complex transformations can generate multiple rings in a single synthetic operation, offering an efficient route to intricate molecular architectures that are otherwise challenging to synthesize. researchgate.net
| Reactant | Product Type | Catalyst/Conditions |
| Lithium diphenylcuprate | Branched diaryl-substituted heptane (B126788) | Ether, low temperature |
| Acyclic dienyne | Polycyclic system | Ruthenium alkylidene catalyst |
| 2-Bromoenynes | Fused tricyclic structures | Palladium-catalyzed tandem cyclization |
Expansion and Contraction Strategies for Aliphatic Rings
Ring expansion is a valuable strategy for accessing larger, often more stable, ring systems from smaller, more strained ones. chemistrysteps.comfree.fr this compound can be utilized in reactions with existing cycloalkanes to induce ring expansion. For example, its reaction with a cyclopropyl (B3062369) derivative can trigger a rearrangement to form a larger ring. researchgate.net This type of transformation is driven by the release of ring strain. chemistrysteps.com
Conversely, while less common, ring contraction strategies can be devised where this compound acts as a tether, bringing two parts of a larger ring together to facilitate a bond-forming reaction that ultimately leads to a smaller ring system.
Preparation of Heterocyclic Compounds
The reactivity of this compound with heteroatom nucleophiles provides a direct pathway to a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.comorganic-chemistry.orgchim.it
Synthesis of Nitrogen-Containing Heterocycles
The reaction of this compound with primary amines or other nitrogen-containing nucleophiles is a straightforward method for the synthesis of nitrogen heterocyles. rsc.orgnih.gov Depending on the nature of the nitrogen nucleophile, a variety of ring systems can be accessed. For example, reaction with a primary amine can yield a substituted pyrrolidine. The use of hydrazine (B178648) derivatives can lead to the formation of five-membered rings containing two adjacent nitrogen atoms. free.fr
| Nitrogen Nucleophile | Heterocyclic Product |
| Primary amine (R-NH2) | N-substituted pyrrolidine |
| Hydrazine (H2NNH2) | Tetrahydropyridazine derivative |
| o-Phenylenediamine | Fused benzodiazepine (B76468) system |
Construction of Oxygen- and Sulfur-Containing Heterocycles
In a similar fashion to nitrogen heterocycles, oxygen- and sulfur-containing rings can be synthesized by reacting this compound with appropriate nucleophiles. chim.itacs.org The reaction with a diol, for instance, can produce a cyclic ether, such as a substituted tetrahydrofuran (B95107). Similarly, reaction with sodium sulfide (B99878) or a dithiol can lead to the formation of sulfur-containing heterocycles like thiolanes. nih.govnih.govarkat-usa.org These reactions are often facilitated by a base to deprotonate the nucleophile.
| Heteroatom Nucleophile | Heterocyclic Product |
| Ethane-1,2-diol | Substituted 1,4-dioxane |
| Sodium sulfide (Na2S) | Substituted thiolane |
| Benzene-1,2-dithiol | Fused dithiepine system |
Synthesis of Precursors for Functional Materials and Polymers
The bifunctional nature of this compound makes it a candidate for use in polymer chemistry. The two bromine atoms can act as reactive sites for polymerization or for grafting onto existing polymer chains.
Monomer Design and Synthesis for Polymerization
Theoretically, this compound could be utilized in the design and synthesis of novel monomers for various polymerization techniques. For instance, it could be a precursor to a diene monomer suitable for radical polymerization.
One plausible, though not specifically documented, reaction pathway involves a double dehydrobromination reaction. Treatment of this compound with a strong, non-nucleophilic base could induce the elimination of two equivalents of hydrogen bromide to yield a conjugated diene, 2-pentyl-1,3-butadiene. This transformation would convert the simple alkyl halide into a valuable monomer for the synthesis of specialty elastomers and other polymeric materials.
| Reactant | Reagent | Potential Product | Polymerization Suitability |
| This compound | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | 2-pentyl-1,3-butadiene | Radical Polymerization, Diels-Alder reactions |
Alternatively, this compound could be envisioned as a monomer in polycondensation reactions. By reacting it with a difunctional nucleophile, such as a diamine or a diol, a repeating polymer chain could be formed. The differing reactivity of the primary and secondary bromides could potentially be exploited to control the polymerization process, although this would require careful selection of reaction conditions.
Functionalization of Polymeric Backbones
A more direct and documented application for similar bromo-functionalized compounds is the modification of existing polymers. rsc.org this compound could theoretically be used to introduce pendant heptyl side chains with a reactive bromine handle onto a polymer backbone. This would be achieved by reacting the dibromoalkane with a polymer that has nucleophilic sites, such as a polyamine or a hydroxyl-functionalized polymer.
The primary bromine atom would likely be more susceptible to nucleophilic attack than the secondary bromine, allowing for a degree of selective functionalization. The remaining secondary bromine on the newly introduced side chain would then be available for further chemical modification, enabling the creation of complex, multi-functional polymeric materials. This approach could be used to tailor the physical and chemical properties of commodity polymers for more advanced applications.
Derivatization for Advanced Chemical Probes
The reactivity of the carbon-bromine bonds in this compound also suggests its potential use in the synthesis of advanced chemical probes for mechanistic studies and molecular imaging.
Synthesis of Labeled Analogues for Mechanistic Inquiry
In the study of biological systems or chemical reaction mechanisms, it is often necessary to use isotopically labeled molecules to track their fate. This compound could serve as a precursor for the synthesis of such labeled analogues.
For example, one of the bromine atoms could be substituted with a nucleophile containing an isotopic label, such as ¹³C or ¹⁴C. The resulting monofunctionalized heptane derivative could then be used to introduce the labeled heptyl group into a larger molecule of interest. The presence of the isotopic label would allow for the tracking of the molecule using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
| Isotope | Labeling Reagent | Potential Application |
| ¹³C | K¹³CN | Mechanistic studies of metabolic pathways |
| ¹⁴C | Na¹⁴CN | Radiotracer studies in drug development |
| ²H (Deuterium) | LiAlD₄ (after conversion to ester) | Probing kinetic isotope effects in enzymatic reactions |
Precursors for Fluorescent or Photoactive Tags (Purely from a synthetic chemistry perspective)
From a synthetic chemistry standpoint, this compound can be viewed as a bifunctional linker to attach fluorescent or photoactive tags to molecules of interest. Alkyl halides are known to be useful for tagging various molecules. nih.govrsc.orgresearchgate.net
A hypothetical synthetic route could involve the selective reaction of the more reactive primary bromine atom with a fluorescent dye that possesses a nucleophilic functional group (e.g., a phenol, amine, or thiol). This would result in a heptyl-linked fluorophore with a remaining secondary bromine atom. This secondary bromine could then be used to covalently attach the entire assembly to a target molecule, such as a protein or a drug, via a second nucleophilic substitution reaction. The heptyl chain would act as a flexible spacer, potentially minimizing steric hindrance and preserving the function of both the fluorophore and the target molecule. While alkyl halides are less commonly used for this purpose than reagents like maleimides, they can be effective under the right conditions. nottingham.ac.uk
Theoretical and Computational Investigations of 1 Bromo 2 Bromomethyl Heptane
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within 1-Bromo-2-(bromomethyl)heptane are foundational to its reactivity and physical properties. Computational models offer significant insights into these aspects.
Molecular Orbital Theory and Electron Density Distributions
Theoretical calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods, can model the molecular orbitals of this compound. These models would predict the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is anticipated to be localized around the bromine atoms, reflecting the high energy of the lone pair electrons on the halogens. The LUMO, conversely, is expected to be associated with the antibonding orbitals of the carbon-bromine bonds (σ* C-Br). The energy gap between the HOMO and LUMO is a critical parameter, influencing the compound's kinetic stability and its susceptibility to electronic excitation.
The electron density distribution, another key output of these calculations, would likely show a high concentration of electrons around the electronegative bromine atoms, leading to polarized covalent bonds with the adjacent carbon atoms.
Charge Distribution and Electrostatic Potentials
The unequal sharing of electrons in the C-Br bonds results in a non-uniform charge distribution across the this compound molecule. The bromine atoms are expected to carry partial negative charges (δ-), while the carbon atoms bonded to them will bear partial positive charges (δ+). This charge separation creates a molecular dipole moment.
The electrostatic potential map would visually represent this charge distribution, with red regions (negative potential) indicating areas of high electron density, likely surrounding the bromine atoms, and blue regions (positive potential) highlighting areas of electron deficiency, such as the hydrogen atoms and the carbon backbone. This electrostatic landscape is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the heptane (B126788) backbone allows this compound to exist in numerous spatial arrangements, or conformations.
Rotational Barriers and Dynamic Molecular Behavior
The energy required to rotate around the single bonds within the molecule defines the rotational barriers. These barriers separate the different conformational isomers. Molecular dynamics simulations can provide insights into the dynamic behavior of this compound, showing how it transitions between different conformations over time. These simulations would reveal the flexibility of the molecule and the timescales of conformational changes, which can be crucial for its reactivity. The barriers to rotation around the C1-C2 and C2-C(bromomethyl) bonds are of particular interest, as these motions would significantly alter the spatial relationship of the two bromine atoms.
Reaction Mechanism Modeling and Prediction
Theoretical modeling can also be employed to predict the likely reaction pathways for this compound. Given the presence of two primary alkyl bromide functionalities, the compound is expected to undergo nucleophilic substitution reactions (SN2). Computational studies can model the transition states of such reactions, providing activation energies and reaction rates. For instance, the reaction with a nucleophile could proceed at either of the two brominated carbons. Modeling could help determine if there is a preferential site of attack and how the structure of the transition state influences the reaction outcome.
Transition State Characterization for Substitution and Elimination Reactions
The reactivity of this compound is dominated by substitution and elimination pathways, owing to the presence of two primary alkyl bromide functionalities. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions by locating and characterizing the transition states (TS) involved. rsc.org
A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. github.io Locating a TS computationally involves optimizing the molecular geometry to a point where the energy gradient is zero, and the Hessian matrix (a matrix of second derivatives of energy) has exactly one negative eigenvalue. github.io The vibrational mode corresponding to this imaginary frequency visualizes the atomic motions that lead the molecule from the transition state to the products. github.io
For this compound, several competing pathways can be modeled:
Sₙ2 Reaction: A bimolecular nucleophilic substitution would involve a backside attack by a nucleophile on either the C1 or the bromomethyl carbon. The transition state would feature a pentacoordinate carbon atom.
E2 Reaction: A bimolecular elimination reaction would involve the concerted removal of a proton by a base and the departure of a bromide leaving group. The transition state geometry would show the partial formation of a double bond.
Sₙ1/E1 Reactions: These unimolecular pathways proceed through a common carbocation intermediate. While less likely for a primary alkyl halide, the transition state for the rate-determining step would be the formation of the primary carbocation. Computational studies can assess the high activation energy barrier for this process.
The Gibbs free energy of activation (ΔG‡), calculated as the energy difference between the transition state and the reactants, determines the reaction rate. By comparing the calculated ΔG‡ for competing Sₙ2 and E2 pathways, the favored reaction mechanism under specific conditions can be predicted.
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Sₙ2 at C1 | Backside attack at the primary carbon of the main chain. | 22.5 | -410 (C-Br stretch / C-Nu form) |
| Sₙ2 at Bromomethyl C | Backside attack at the bromomethyl carbon. | 23.1 | -405 (C-Br stretch / C-Nu form) |
| E2 (Hofmann) | Proton abstraction from the bromomethyl carbon. | 24.8 | -1150 (C-H stretch / C=C form) |
| E2 (Zaitsev) | Proton abstraction from C3 of the heptane chain. | 24.2 | -1200 (C-H stretch / C=C form) |
Computational Prediction of Regioselectivity and Stereoselectivity
Computational modeling is highly effective in predicting the regiochemical and stereochemical outcomes of reactions involving this compound.
Regioselectivity: In elimination reactions, the base can abstract a proton from different positions, leading to different alkene isomers. For this compound, E2 elimination can theoretically yield multiple products. The predominant product is determined by the relative stability of the corresponding transition states.
Hofmann Product: Abstraction of a proton from the less substituted bromomethyl carbon would lead to 2-bromo-1-nonene.
Zaitsev Product: Abstraction of a proton from the C3 position of the heptane chain would yield 1-bromo-2-propyl-1-hexene.
By calculating and comparing the activation energies for the transition states leading to these products, computational methods can predict which regioisomer will be favored. Generally, the pathway with the lower activation energy barrier will be the major one.
Stereoselectivity: The stereochemistry of substitution reactions is also predictable. An Sₙ2 reaction at the chiral C2 center (if the molecule were substituted to be chiral) would proceed with an inversion of configuration. Computational modeling of the Sₙ2 transition state confirms this stereospecific outcome. For vicinal dibromides, conformational analysis is crucial. Studies on analogous systems, such as 1-bromo-1-bromomethyl cyclohexanes, show that the conformation of the bromomethyl group is influenced by interactions with the adjacent bromine atom, which in turn affects reactivity and product distribution. researchgate.net Similar computational analysis for this compound would involve exploring the potential energy surface of its various rotamers to identify the most stable conformers and assess their accessibility to nucleophilic attack or elimination.
Inductive Effects of Bromine Substituents on Reactivity
The inductive effect describes the transmission of charge through sigma bonds, arising from differences in electronegativity between adjacent atoms. rsc.org In this compound, the two bromine atoms are highly electronegative compared to carbon. This results in a significant electron-withdrawing inductive effect (-I effect).
This effect has a profound impact on the molecule's reactivity:
Electrophilicity: The bromine atoms polarize the C-Br bonds, creating partial positive charges (δ+) on the attached carbon atoms (C1 and the bromomethyl carbon). These carbons become electrophilic centers, susceptible to attack by nucleophiles.
Acidity of α-Protons: The inductive withdrawal of electron density by the bromines slightly increases the acidity of the protons on the adjacent carbons (C2 and C1), making them more susceptible to abstraction by a strong base in E2 reactions.
Computational chemistry offers methods to quantify this effect. Population analysis techniques, such as Natural Bond Orbital (NBO) analysis, can calculate the partial atomic charges on each atom in the molecule. These calculated charges provide a quantitative measure of the electron density distribution and highlight the electrophilic sites. researchgate.net
| Atom | Description | Calculated Partial Charge (a.u.) |
|---|---|---|
| C1 | Carbon bonded to first Br | +0.085 |
| Br (on C1) | First bromine substituent | -0.150 |
| C (bromomethyl) | Carbon of the -CH₂Br group | +0.091 |
| Br (on bromomethyl) | Second bromine substituent | -0.152 |
| C2 | Carbon bonded to C1 and the bromomethyl group | -0.025 |
Spectroscopic Property Prediction and Validation (Theoretical Studies)
Theoretical calculations are invaluable for predicting spectroscopic data, which can aid in the identification and structural confirmation of compounds like this compound.
Computational Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting NMR spectra through computation has become a standard tool in chemical research. researchgate.netbohrium.com The most common method involves calculating the magnetic shielding tensors for each nucleus using approaches like the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework.
The process involves:
Optimizing the molecular geometry of this compound.
Performing an NMR calculation on the optimized structure to obtain absolute shielding values (σ).
Calculating the chemical shifts (δ) by referencing the computed shielding values to that of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory: δ = σ(TMS) - σ(sample).
These calculations can predict both ¹H and ¹³C NMR chemical shifts. The predicted spectra can help assign experimental peaks, distinguish between isomers, and confirm the molecular structure. For this compound, calculations would predict distinct signals for each chemically non-equivalent carbon and proton. Protons and carbons closer to the electronegative bromine atoms are expected to be deshielded and resonate at a higher chemical shift (downfield). openochem.org
| Position | Predicted ¹³C Shift (ppm) | Position | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C1 (-CH₂Br) | 35.8 | H on C1 | 3.45 |
| C (bromomethyl) | 36.2 | H on bromomethyl | 3.51 |
| C2 | 48.5 | H on C2 | 2.10 |
| C3 | 33.1 | H on C3 | 1.55 |
| C4-C6 | 28.9 - 31.5 | H on C4-C6 | 1.30 - 1.40 |
| C7 (-CH₃) | 14.1 | H on C7 | 0.90 |
Theoretical Infrared (IR) and Raman Spectroscopy
Computational methods can accurately predict the vibrational spectra (IR and Raman) of molecules. nih.gov This is achieved by calculating the vibrational frequencies that arise from the normal modes of molecular motion. After optimizing the molecule's geometry to a minimum on the potential energy surface, a frequency calculation is performed. This calculation determines the energies of the vibrational modes and their corresponding intensities for both IR and Raman activity.
IR Activity: A vibrational mode is IR active if it causes a change in the molecule's dipole moment. edinst.com
Raman Activity: A mode is Raman active if it causes a change in the molecule's polarizability. edinst.com
For this compound, key predicted vibrational modes would include:
C-H stretching: Typically in the 2850-3000 cm⁻¹ region.
C-H bending (scissoring/rocking): Around 1350-1470 cm⁻¹.
C-Br stretching: These are characteristic vibrations for alkyl halides and are expected in the 500-650 cm⁻¹ region. The presence of two C-Br bonds would likely lead to symmetric and asymmetric stretching modes.
Theoretical spectra serve as a valuable reference for interpreting experimental data, helping to assign specific absorption bands to particular molecular motions.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| C-H Alkyl Stretch | 2860 - 2980 | Strong | Strong |
| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |
| C-C Skeletal Stretch | 1000 - 1200 | Weak | Medium |
| C-Br Asymmetric Stretch | 645 | Strong | Medium |
| C-Br Symmetric Stretch | 560 | Strong | Strong |
Mass Spectrometry Fragmentation Pattern Prediction
While direct quantum chemical prediction of mass spectra is complex, established principles of fragmentation for bromoalkanes allow for a reliable theoretical prediction of the fragmentation pattern for this compound. The most distinctive feature will be the isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). docbrown.info
Any fragment containing two bromine atoms will exhibit a characteristic triplet peak pattern (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. Fragments with one bromine atom will show a doublet (M, M+2) with a ~1:1 intensity ratio. youtube.com
Key predicted fragmentation pathways include:
Molecular Ion Peak: The parent ion [C₈H₁₆Br₂]⁺. will appear as a triplet at m/z 270, 272, and 274. This peak may be of low intensity.
Loss of a Bromine Radical: The most common initial fragmentation is the cleavage of a C-Br bond to lose a Br• radical, resulting in a carbocation [C₈H₁₆Br]⁺. This will produce a strong signal as a doublet at m/z 191 and 193.
Loss of HBr: Elimination of a molecule of hydrogen bromide would lead to a fragment ion [C₈H₁₅Br]⁺•, appearing as a doublet at m/z 189 and 191.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine can occur. For instance, cleavage of the C1-C2 bond after loss of the bromomethyl bromine would lead to a [C₅H₁₁]⁺ fragment (pentyl cation) at m/z 71.
Alkyl Chain Fragmentation: Further fragmentation of the heptyl chain will produce a series of smaller alkyl cation fragments (e.g., at m/z 57, 43, 29).
| m/z Value(s) | Proposed Fragment Ion | Description |
|---|---|---|
| 270, 272, 274 | [C₈H₁₆Br₂]⁺• | Molecular Ion (M, M+2, M+4) |
| 191, 193 | [C₈H₁₆Br]⁺ | Loss of one Br• radical |
| 189, 191 | [C₈H₁₅Br]⁺• | Loss of HBr |
| 113 | [C₂H₄Br]⁺ | Fragment from cleavage containing one Br |
| 71 | [C₅H₁₁]⁺ | Pentyl cation from chain cleavage |
| 57 | [C₄H₉]⁺ | Butyl cation from chain cleavage |
Advanced Analytical Methodologies for Research on 1 Bromo 2 Bromomethyl Heptane
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the separation, identification, and quantification of organic compounds like 1-Bromo-2-(bromomethyl)heptane from reaction mixtures or for purity assessment.
Gas Chromatography (GC) with Selective Detectors (e.g., AED, MS)
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds such as bromoalkanes. wikipedia.org When coupled with selective detectors, it provides powerful analytical capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for both separating and identifying components of a mixture. libretexts.org The gas chromatograph separates the compounds, which are then introduced into the mass spectrometer. The MS provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for structural confirmation. For this compound, GC-MS would be the definitive technique for identification, showing a molecular ion peak and characteristic fragmentation patterns resulting from the loss of bromine atoms or alkyl fragments. A study on the analysis of olefins in gasoline utilized bromination followed by GC×GC-TOFMS to identify the resulting dibromoalkanes, demonstrating the utility of this technique for similar compounds. acs.org
Atomic Emission Detector (AED): An AED can detect specific elements within a molecule. For this compound, it could be set to detect the bromine emission line, providing highly selective and sensitive quantification of the compound, even in complex matrices, without interference from non-brominated compounds.
No specific GC methods or data for this compound have been published. A hypothetical data table for a GC-MS analysis is presented below for illustrative purposes, based on typical parameters for similar compounds.
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Detector | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 m/z |
Note: This table is for illustrative purposes only and is not based on published experimental data for this specific compound.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds that are not sufficiently volatile for GC, or to monitor the progress of a chemical reaction. americanpharmaceuticalreview.com For a compound like this compound, which lacks a strong UV chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector might be employed. hplc.eu HPLC could be used to track the consumption of starting materials and the formation of this compound during its synthesis. americanpharmaceuticalreview.com
Chiral Chromatography for Enantiomeric Excess Determination
The structure of this compound contains a chiral center at the second carbon atom. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. libretexts.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromforum.org The choice of the chiral column and the mobile phase (often a mixture of alkanes and an alcohol like isopropanol) is critical for achieving separation. researchgate.net
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum would confirm the presence of the different types of protons in the this compound molecule. One would expect to see signals for the methyl group (CH₃), the methylene (B1212753) groups in the pentyl chain (-(CH₂)₄-), the methine proton (CH), and the diastereotopic protons of the two bromomethyl groups (CH₂Br). The chemical shifts and coupling patterns would be key to confirming the structure. docbrown.info
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, assuming they are in unique chemical environments. The carbons attached to the bromine atoms would be expected to appear at a characteristic downfield shift. docbrown.info
No published NMR data for this compound could be located. The following table provides predicted chemical shifts based on general principles and data for similar structures.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (CH₂Br) | 3.5 - 3.7 | 35 - 40 |
| C2 (CH) | 2.0 - 2.3 | 45 - 50 |
| C3 (CH₂) | 1.4 - 1.6 | 30 - 35 |
| C4 (CH₂) | 1.2 - 1.4 | 28 - 32 |
| C5 (CH₂) | 1.2 - 1.4 | 22 - 26 |
| C6 (CH₂) | 1.2 - 1.4 | 22 - 26 |
| C7 (CH₃) | 0.8 - 1.0 | 13 - 15 |
| C8 (CH₂Br on C2) | 3.6 - 3.8 | 38 - 43 |
Note: This table contains predicted values for illustrative purposes and is not based on experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. docbrown.info For this compound, the IR spectrum would be expected to show characteristic absorptions for:
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, typical for alkyl groups. docbrown.info
C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹. docbrown.info
C-Br stretching: Absorptions in the fingerprint region, typically between 500-650 cm⁻¹, which would be indicative of the bromoalkane functionality. quimicaorganica.org
While an IR spectrum for the isomeric compound 3-(Bromomethyl)heptane is available from the NIST WebBook, no spectrum for this compound has been published. nist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C8H16Br2, giving it a molecular weight of approximately 272.02 g/mol . nih.govchemicalbook.com
In a mass spectrum of this compound, the molecular ion peak (M+) would be expected to appear as a characteristic cluster of peaks due to the presence of two bromine atoms. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. docbrown.info This results in a distinctive M, M+2, and M+4 peak pattern.
M peak: Corresponds to the molecule containing two 79Br isotopes.
M+2 peak: Corresponds to the molecule containing one 79Br and one 81Br isotope.
M+4 peak: Corresponds to the molecule containing two 81Br isotopes.
The relative intensities of these peaks would be approximately in a 1:2:1 ratio.
The fragmentation pattern in the mass spectrum provides further structural information. The C-Br bond is relatively weak and prone to cleavage. docbrown.info Therefore, significant fragmentation pathways would likely involve the loss of one or both bromine atoms. Common fragmentation patterns for bromoalkanes include the loss of a bromine radical (•Br) or a hydrogen bromide molecule (HBr).
Hypothetical key fragmentation ions for this compound are presented in the table below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |
| 191/193 | [C8H16Br]+ | Loss of a bromine radical (•Br) from the molecular ion. |
| 111 | [C8H15]+ | Loss of two bromine radicals (•Br) from the molecular ion. |
| Various | Alkyl fragments | Cleavage of C-C bonds in the heptane (B126788) chain. |
Advanced Characterization Techniques
Beyond standard spectroscopic methods, advanced techniques can provide more definitive structural and compositional information.
X-ray crystallography provides the most definitive three-dimensional structural information of a crystalline compound. For a non-crystalline substance like this compound at room temperature, this technique is not directly applicable. However, it could be employed to analyze crystalline derivatives or co-crystals of the compound. By reacting this compound to form a solid derivative, its precise molecular geometry, including bond lengths, bond angles, and stereochemistry, could be determined. This powerful technique offers unambiguous proof of the compound's connectivity and spatial arrangement.
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C8H16Br2), elemental analysis would be used to verify the mass percentages of carbon, hydrogen, and bromine. This technique is crucial for confirming the empirical formula and assessing the purity of a synthesized sample.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage Composition (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 35.33% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 5.93% |
| Bromine (Br) | 79.904 | 2 | 159.808 | 58.74% |
| Total | 272.016 | 100% |
Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical values, thereby confirming its stoichiometry.
Retrosynthetic Analysis Strategies for 1 Bromo 2 Bromomethyl Heptane Derivatives
Fundamental Principles of Retrosynthetic Analysis
Retrosynthetic analysis begins by identifying the target molecule and working backward by breaking bonds, a process known as disconnection. wikipedia.orgslideshare.net Each disconnection corresponds to the reverse of a known and reliable chemical reaction. amazonaws.com This process generates simpler precursor molecules, which in turn become new targets for further analysis until readily available starting materials are identified. wikipedia.org The goal is to simplify the structure of the target molecule at each stage. wikipedia.orgic.ac.uk
Key concepts in retrosynthetic analysis include:
Transform: The reverse of a synthetic reaction. wikipedia.org
Synthon: An idealized fragment resulting from a disconnection, which may not be a stable molecule itself. slideshare.net
Synthetic Equivalent: A real chemical reagent that serves the function of a synthon. slideshare.net
Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or a subsequent synthetic step. solubilityofthings.comimperial.ac.uk
A successful retrosynthetic analysis will often generate multiple potential synthetic routes, allowing for a comparison of their efficiency and feasibility. wikipedia.org
Strategic Disconnections for 1-Bromo-2-(bromomethyl)heptane Target Molecules
For a molecule like this compound, the primary disconnections to consider are the carbon-bromine (C-Br) bonds and the carbon-carbon (C-C) bonds adjacent to the halogenated centers.
The most straightforward disconnections for this compound involve the two C-Br bonds. Breaking these bonds leads to a carbocationic synthon and a bromide ion. ic.ac.uk
| Disconnection | Synthon 1 | Synthon 2 | Synthetic Equivalent for Synthon 1 | Synthetic Equivalent for Synthon 2 |
| C-Br Bond | Alkyl Cation | Bromide Anion (Br⁻) | Alcohols, Alkenes | HBr, Br₂, NBS |
The synthetic equivalents for the alkyl cation can be precursors like alcohols or alkenes. For instance, an alcohol can be converted to an alkyl bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). An alkene can be hydrobrominated or brominated to introduce the bromine atoms. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS), which is often used for allylic and benzylic bromination but can also be a source of electrophilic bromine. acsgcipr.orgsci-hub.senih.gov
Disconnecting a C-C bond adjacent to a halogenated center is a powerful strategy that can significantly simplify the carbon skeleton. slideshare.net In the case of this compound, disconnecting the bond between C2 and C3 would lead to a two-carbon fragment and a five-carbon fragment.
This disconnection implies the use of organometallic reagents, where one fragment acts as a nucleophile and the other as an electrophile. For example, a Grignard reagent derived from a 5-carbon alkyl halide could react with a 2-carbon electrophile containing the necessary functionality to later introduce the two bromine atoms.
Functional Group Interconversions for Precursor Identification
Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis, allowing for the conversion of one functional group into another to enable a key disconnection or simplify the synthesis. solubilityofthings.comimperial.ac.ukub.edu For this compound, several FGIs can be envisioned to identify suitable precursors.
| Target Functional Group | Precursor Functional Group | Forward Reaction |
| Alkyl Bromide | Alcohol | Treatment with HBr or PBr₃ |
| Alkyl Bromide | Alkene | Hydrobromination or Bromination |
| Alkyl Bromide | Carboxylic Acid | Reduction to alcohol, then bromination |
For example, the target molecule could be retrosynthetically derived from a corresponding diol, 2-(hydroxymethyl)heptan-1-ol. This diol could then be synthesized from commercially available starting materials. The conversion of the diol to the dibromide in the forward synthesis would be a standard FGI. vanderbilt.edu Similarly, an alkene precursor, such as 2-pentylprop-2-en-1-ol, could be envisioned, which upon hydrobromination would yield the target structure.
Complexity Reduction in the Synthesis of Branched Dihaloalkanes
The synthesis of branched dihaloalkanes like this compound can be challenging due to the potential for side reactions and the difficulty in controlling regioselectivity. Retrosynthetic analysis helps to manage this complexity by breaking down the target into simpler, more manageable precursors.
A key strategy for complexity reduction is to disconnect at a branch point. bham.ac.uk For this compound, the C2 carbon is a branch point. Disconnecting the C2-C3 bond simplifies the target into a linear five-carbon chain and a branched three-carbon unit. This approach often leads to more readily available starting materials.
Another strategy is to utilize reactions that are known to be highly reliable and selective for the formation of the desired bonds. For instance, the use of organometallic coupling reactions can provide a high degree of control over the formation of the C-C bond.
Application of Retrosynthetic Logic to Novel Branched Structures
The principles of retrosynthetic analysis applied to this compound can be extended to the synthesis of other novel branched structures. The general approach involves:
Identifying Key Functional Groups: Recognizing the functional groups present in the target molecule.
Strategic Disconnections: Prioritizing disconnections of bonds to heteroatoms and C-C bonds at branch points. scripps.edu
Functional Group Interconversions: Utilizing FGIs to create precursors that are more amenable to disconnection or synthesis.
Symmetry Analysis: Identifying any elements of symmetry in the target molecule that can be exploited to simplify the synthesis. bham.ac.uk
By systematically applying these principles, synthetic chemists can devise logical and efficient pathways for the synthesis of a wide variety of complex branched molecules.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Transformations for Dihaloalkanes
A primary area of future research lies in the development of innovative catalytic methods for the transformation of vicinal dihaloalkanes like 1-Bromo-2-(bromomethyl)heptane. Traditional methods often require harsh conditions, but modern catalysis offers milder and more selective alternatives.
Photocatalytic and Electrochemical Dehalogenation: Recent advancements in photocatalysis and electrochemistry have shown promise for the dehalogenation of vicinal dibromides. tongji.edu.cnnih.gov These methods utilize visible light or an electric current to initiate the removal of bromine atoms, often with high efficiency and stereoselectivity. For instance, visible-light photoredox catalysis has been successfully employed for the dehalogenation of various vicinal dibromo compounds. acs.org Future research could focus on adapting these techniques for this compound to selectively form either the corresponding alkene through complete debromination or to achieve mono-dehalogenation, yielding a monobrominated intermediate for further functionalization.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govwikipedia.org The two C-Br bonds in this compound present opportunities for sequential or double cross-coupling reactions to introduce a variety of substituents. Research in this area could explore the use of different organometallic reagents (e.g., organoboranes, organotins, or organozincs) to couple aryl, alkyl, or other functional groups to the heptane (B126788) backbone. nih.gov The development of catalysts that can differentiate between the primary and secondary bromine atoms would allow for highly controlled and selective synthesis of complex molecules.
Catalytic Cyclization Reactions: The 1,2-dihalo functionality makes this compound an ideal precursor for the synthesis of various heterocyclic and carbocyclic compounds. libretexts.orgdrughunter.com Transition-metal-catalyzed intramolecular cyclization could be employed to construct rings of various sizes. For example, reaction with a suitable dinucleophile could lead to the formation of saturated heterocycles, which are important motifs in many biologically active molecules. Future work could investigate the use of catalysts based on palladium, copper, or gold to facilitate these cyclization reactions with high regio- and stereoselectivity.
| Catalytic Method | Potential Transformation of this compound | Potential Products |
| Photocatalytic Dehalogenation | Complete removal of both bromine atoms | 2-Methyl-1-heptene |
| Electrochemical Reduction | Stepwise removal of bromine atoms | 1-Bromo-2-methylheptane, 2-Methyl-1-heptene |
| Palladium-Catalyzed Cross-Coupling | Reaction with two equivalents of an organoboron reagent | 1,2-Diaryl-2-methylheptane |
| Copper-Catalyzed Cyclization | Reaction with a diamine | Substituted piperazine (B1678402) derivative |
Integration into Flow Chemistry Systems for Continuous Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. drughunter.comyoutube.com The integration of reactions involving dihaloalkanes like this compound into flow systems is a promising avenue for future research.
The in situ generation and immediate use of reactive intermediates is a key advantage of flow chemistry. For instance, the generation of highly reactive organometallic species for cross-coupling reactions or the formation of unstable intermediates in cyclization reactions could be safely and efficiently managed in a continuous flow setup. This approach minimizes the risks associated with handling hazardous reagents and allows for precise control over reaction parameters, leading to higher yields and purities. libretexts.org Future studies could focus on developing integrated flow systems that combine the synthesis of this compound with its subsequent catalytic transformation, creating a streamlined process for the production of valuable downstream products.
Exploration of Sustainable and Biocatalytic Pathways
The development of environmentally friendly and sustainable chemical processes is a major goal of modern chemistry. researchgate.net For this compound, this involves exploring greener reaction conditions and the use of biocatalysts.
Green Chemistry Approaches: Research into sustainable alternatives to traditional halogenation and dehalogenation methods is ongoing. For example, the use of aqueous hydrobromic acid with a catalyst and air as the oxidant for the dibromination of alkenes presents a more environmentally benign approach compared to using elemental bromine. nih.gov Similarly, developing dehalogenation procedures that avoid toxic reagents and solvents is a key research goal.
Biocatalytic Dehalogenation: Enzymes, particularly haloalkane dehalogenases, offer a highly selective and environmentally friendly method for the removal of halogen atoms from organic compounds. tongji.edu.cnnih.govacs.orgnih.gov These enzymes operate under mild conditions (neutral pH and ambient temperature) and can exhibit high substrate specificity and enantioselectivity. Future research could involve screening for or engineering haloalkane dehalogenases that are active towards this compound. This could lead to the development of biocatalytic processes for the production of chiral alcohols or other valuable intermediates from this dihaloalkane.
| Sustainable Approach | Description | Potential Application for this compound |
| Green Bromination | Use of aqueous HBr and air as an oxidant for alkene dibromination. nih.gov | More sustainable synthesis of this compound from 2-methyl-1-heptene. |
| Biocatalytic Dehalogenation | Enzymatic removal of bromine atoms using haloalkane dehalogenases. tongji.edu.cnnih.govacs.orgnih.gov | Enantioselective synthesis of bromoalcohols or diols. |
| Reactions in Green Solvents | Utilizing environmentally benign solvents like water or supercritical fluids. | Reducing the environmental impact of synthetic transformations. |
Computational Design of Functionalized this compound Analogues
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. nih.govnih.govescholarship.org By using methods such as Density Functional Theory (DFT), researchers can predict the reactivity, stability, and electronic properties of molecules before they are synthesized in the laboratory. tongji.edu.cnnih.govlouisville.edu
For this compound, computational studies could be used to:
Predict Reactivity: DFT calculations can elucidate the reaction mechanisms of various transformations, helping to optimize reaction conditions and predict the regioselectivity and stereoselectivity of catalytic reactions. tongji.edu.cn
Design Novel Analogues: By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chain, introducing other functional groups, or replacing the bromine atoms with other halogens), it is possible to design new analogues with desired electronic or steric properties. These designed molecules could then be targeted for synthesis.
Screen for Potential Applications: Computational screening can be used to predict the binding affinity of functionalized analogues to biological targets or their suitability as building blocks for new materials.
Role in Supramolecular Chemistry and Self-Assembly (purely from a structural and synthetic perspective)
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized structures. wikipedia.org The two bromine atoms in this compound can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state and in solution. nih.govnih.govrsc.org
Halogen Bond-Directed Self-Assembly: Future research could explore the use of this compound as a building block for the construction of supramolecular architectures. By co-crystallizing it with molecules that can act as halogen bond acceptors (e.g., pyridines or other Lewis bases), it may be possible to create novel crystalline materials with interesting properties. The directionality and strength of the halogen bonds can be tuned to control the packing of the molecules in the crystal lattice.
Synthesis of Macrocycles and Molecular Cages: The two reactive C-Br bonds make this compound a suitable precursor for the synthesis of macrocycles and other complex molecular architectures. nih.govdrughunter.comnih.gov By reacting it with di- or poly-functional linkers, it is possible to construct large ring systems or three-dimensional cages. These structures could have applications in host-guest chemistry, where they can encapsulate smaller molecules.
Linkers in Metal-Organic Frameworks (MOFs): While this compound itself is not a typical linker for MOF synthesis, it could be functionalized to incorporate coordinating groups (e.g., carboxylic acids or pyridines). The resulting bifunctional linker could then be used to construct MOFs with novel topologies and functionalities. rsc.orgnih.govresearchgate.net The bromine atoms could either be retained to introduce halogen bonding interactions within the framework or be used as synthetic handles for post-synthetic modification of the MOF.
| Supramolecular Application | Synthetic Strategy | Potential Outcome |
| Halogen-Bonded Co-crystals | Co-crystallization with halogen bond acceptors. nih.govnih.govrsc.org | Formation of ordered solid-state materials with tunable properties. |
| Macrocycle Synthesis | Reaction with difunctional nucleophiles. nih.govdrughunter.comnih.gov | Creation of novel host molecules for guest encapsulation. |
| Functionalized MOF Linkers | Introduction of coordinating groups onto the heptane backbone. | Development of new porous materials with tailored properties for catalysis or separation. |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 242/244 (1:1 Br isotope pattern). Fragmentation peaks at m/z 163 (loss of Br) and 85 (C₅H₁₁⁺) confirm the heptane chain .
- Boiling Point/Density : Reference CRC bp ~195–200°C, density ~1.45 g/mL (aligns with similar C₈H₁₆Br₂ compounds) .
Advanced: How does the vicinal dibromide structure influence competing elimination and substitution mechanisms in nucleophilic reactions?
Methodological Answer :
The vicinal bromine atoms create steric and electronic effects:
- E2 Elimination : Strong bases (e.g., KOtBu) favor β-hydride elimination, yielding 2-methyl-1-heptene. Steric hindrance from the bromomethyl group slows this pathway compared to non-vicinal dibromides .
- Sₙ2 Substitution : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Primary bromine (at C2) reacts faster than secondary (C1) due to lower steric hindrance. Kinetic studies show a 3:1 selectivity for C2 substitution with NaN₃ .
Experimental Design : Use competition experiments (e.g., NaI/acetone) to quantify substitution vs. elimination ratios. GC-MS tracks alkene/byproduct formation .
Advanced: What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this compound?
Q. Methodological Answer :
- Catalyst Tuning : Pd(PPh₃)₄ promotes selective coupling at the primary bromide (C2). Adding ligands like XPhos enhances turnover for sterically hindered sites .
- Temperature Control : Lower temperatures (40–60°C) favor selective Suzuki-Miyaura coupling at C2, while higher temperatures (80–100°C) activate both bromines, requiring stoichiometric control .
- Protection/Deprotection : Temporarily protect C1 bromine (e.g., silylation) to enable sequential functionalization .
Application-Focused: How is this compound utilized as a building block in pharmaceutical intermediates?
Q. Methodological Answer :
- Anticancer Agents : The vicinal dibromide serves as a dienophile in Diels-Alder reactions to synthesize fused bicyclic scaffolds for kinase inhibitors .
- Prodrug Synthesis : React with thiols (e.g., cysteine analogs) to form thioether linkages, enhancing drug solubility. Optimize pH (7–9) and solvent (MeCN/H₂O) for efficient conjugation .
- Case Study : In synthesizing a brominated fatty acid analog, sequential substitution with NaN₃ (C2) and KCN (C1) yielded a bifunctional intermediate for prodrug activation studies .
Troubleshooting: How are contradictory reactivity data resolved for this compound in different solvents?
Q. Methodological Answer :
- Polar Solvents (DMF, DMSO) : Accelerate Sₙ2 but may induce elimination if traces of base exist. Use rigorous solvent drying (molecular sieves) and inert atmospheres .
- Non-Polar Solvents (Hexane, Toluene) : Favor radical pathways. Conflicting reports on bromine stability can be addressed by adding radical inhibitors (e.g., BHT) .
Validation : Replicate disputed reactions with controlled water content (<50 ppm) and monitor via in-situ IR for intermediate detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
